



Unveiling the Molecular Architecture of Yadanzioside K: A Technical Guide

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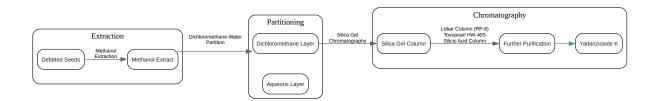


For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation and spectral data of **Yadanzioside K**, a quassinoid glycoside isolated from Brucea javanica (L.) MERR. The information presented herein is compiled from the seminal work in the field, offering a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related disciplines.

Isolation and Purification

Yadanzioside K was first isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine. The isolation process, as detailed in the source literature, provides a roadmap for obtaining this compound for further study.[1]





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Caption: Workflow for the isolation of **Yadanzioside K**.

The experimental protocol for the isolation of **Yadanzioside K** is as follows:

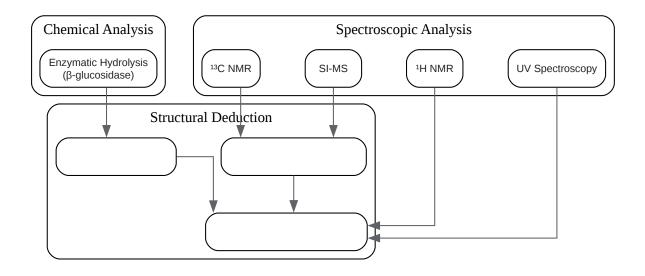
- Defatting and Extraction: The seeds of Brucea javanica are first defatted. The defatted material is then subjected to methanol extraction to obtain a crude extract.
- Solvent Partitioning: The resulting methanol extract is partitioned between dichloromethane and water. The organic layer, containing the less polar compounds including Yadanzioside K, is collected.[1]
- Chromatographic Separation: The dichloromethane layer is then subjected to a series of chromatographic separations. This includes initial separation on a silica gel column, followed by further purification using Lobar column Lichroprep RP-8, Toyopearl HW-40S, or silicic acid column chromatography to yield pure **Yadanzioside K**.[1]

Structural Elucidation

The structure of **Yadanzioside K** was determined through a combination of spectroscopic techniques and chemical methods. The molecular formula was established as C₃₆H₄₈O₁₈ based on ¹³C NMR spectroscopy and secondary ion mass spectrometry (SI-MS), which showed a peak at m/z 769 ([M+H]⁺).[1]

Hydrolysis of **Yadanzioside** K with β -glucosidase yielded bruceantinol as the aglycone, indicating that **Yadanzioside** K is a glycoside of bruceantinol.[1] The structure was ultimately determined to be 3-O-(β -D-glucosyl)bruceantinol.





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Caption: Logical workflow for the structure elucidation of Yadanzioside K.

Spectral Data

The following tables summarize the key spectral data for **Yadanzioside K**.

Table 1: Physical and Spectrometric Data for Yadanzioside K

Property	Value	
Melting Point	214.5-216.5 °C	
Molecular Formula	C36H48O18	
SI-MS ([M+H]+)	m/z 769	
UV Spectrum	Presence of an α,β-unsaturated carbonyl group	

Table 2: ¹H NMR Spectral Data for **Yadanzioside K** (in C₅D₅N)



Proton	Chemical Shift (δ)
C(4)-CH ₃	2.04 (s)

Note: The original publication provides a more extensive list of ¹H NMR signals.

Table 3: ¹3C NMR Spectral Data for **Yadanzioside K** and its Aglycone, Bruceantinol (in C₅D₅N)

Carbon	Yadanzioside K (δ)	Bruceantinol (δ)	Glycosylation Shift $(\Delta\delta)$
C-3	89.0	70.7	+18.3
C-4	42.1	39.0	+3.1

Note: The glycosylation shifts at C-3 and C-4 are key indicators of the sugar linkage position.

This comprehensive overview of the structure elucidation and spectral data of **Yadanzioside K** serves as a valuable resource for the scientific community, facilitating further research and development efforts related to this and similar natural products.

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References

- 1. academic.oup.com [academic.oup.com]
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